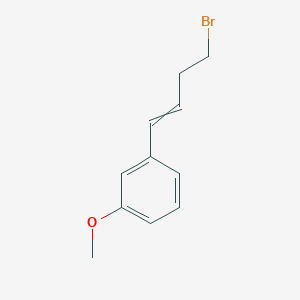
1-(4-Bromobut-1-enyl)-3-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromobut-1-enyl)-3-methoxybenzene is an organic compound with a unique structure that combines a brominated butenyl group with a methoxybenzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromobut-1-enyl)-3-methoxybenzene typically involves the bromination of butenyl groups followed by the introduction of a methoxybenzene ring. One common method involves the reaction of 4-bromobut-1-ene with 3-methoxybenzene under specific conditions to achieve the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as palladium on carbon, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes followed by purification steps to ensure the compound’s purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
1-(4-Bromobut-1-enyl)-3-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the brominated butenyl group to a butyl group.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products formed from these reactions include:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Butyl derivatives.
Substitution: Hydroxyl or amino derivatives.
科学的研究の応用
1-(4-Bromobut-1-enyl)-3-methoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving cell signaling and receptor interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-Bromobut-1-enyl)-3-methoxybenzene involves its interaction with specific molecular targets and pathways. The brominated butenyl group can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The methoxybenzene ring can also participate in aromatic interactions, influencing the compound’s overall activity.
類似化合物との比較
Similar Compounds
1-(4-Bromobut-1-enyl)benzene: Lacks the methoxy group, which may affect its reactivity and applications.
1-(4-Bromobut-1-enyl)-3-hydroxybenzene: Contains a hydroxyl group instead of a methoxy group, leading to different chemical properties.
1-(4-Bromobut-1-enyl)-3-chlorobenzene: Substitutes the methoxy group with a chlorine atom, altering its reactivity.
Uniqueness
1-(4-Bromobut-1-enyl)-3-methoxybenzene is unique due to the presence of both the brominated butenyl group and the methoxybenzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
特性
IUPAC Name |
1-(4-bromobut-1-enyl)-3-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-13-11-7-4-6-10(9-11)5-2-3-8-12/h2,4-7,9H,3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIJQIGKZCIKMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
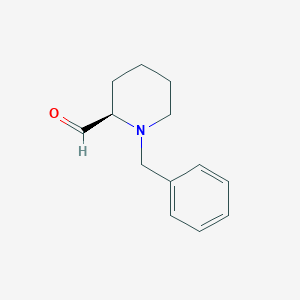

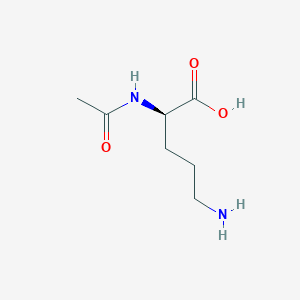
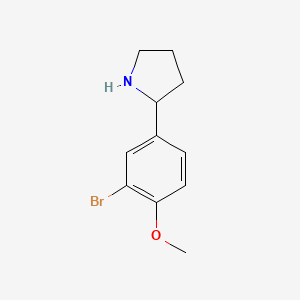
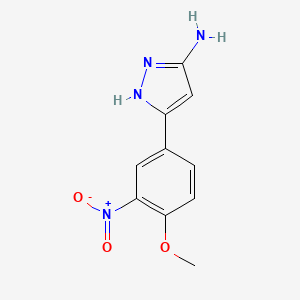
![[(2,4,5-Trifluorophenyl)methyl]hydrazine](/img/structure/B12438332.png)

![1-[4-Hydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydro-1-benzofuran-5-yl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12438337.png)
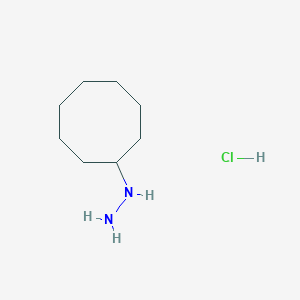

![ammonium (2E)-7-[(2-amino-2-carboxyethyl)sulfanyl]-2-[(2,2-dimethylcyclopropyl)formamido]hept-2-enoate](/img/structure/B12438353.png)

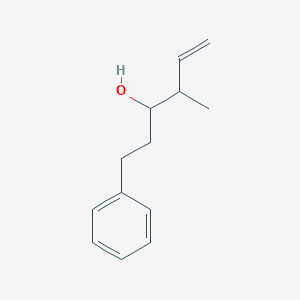
![2-{Hydroxy[(3-hydroxypropyl)amino]methylidene}-2,3-dihydropyridin-3-one](/img/structure/B12438367.png)
